molecular formula C7H3BrClNS B1329740 2-Bromo-4-chlorobenzothiazole CAS No. 3622-40-0

2-Bromo-4-chlorobenzothiazole

Cat. No. B1329740
CAS RN: 3622-40-0
M. Wt: 248.53 g/mol
InChI Key: OYBFKJFWVAZRMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzothiazoles, such as 2-Bromo-4-chlorobenzothiazole, can be inferred from the methodologies described in the papers. For instance, the synthesis of 2-Chloro-6-chloromethylbenzothiazole was achieved through a multi-step process including cyclization, diazotization, bromination, substitution, reduction, and chlorination . Similarly, the solar photo-thermochemical approach used for synthesizing oxazole derivatives demonstrates the potential for greener synthesis methods that could be adapted for benzothiazole derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-chlorobenzothiazole has been characterized using X-ray single-crystal analysis and various computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . These techniques allow for the comparison of experimental data with theoretical models, providing insights into the geometry, electronic structure, and potential energy surfaces of the molecules.

Chemical Reactions Analysis

The chemical reactivity of halogenated compounds, including those with bromine and chlorine substituents, has been studied using conceptual density functional theory (CDFT). This approach helps predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, which are crucial for understanding the reactivity of 2-Bromo-4-chlorobenzothiazole . Additionally, the bromination reaction of 2-methyl-4-arylthiazole analogues provides insights into the mechanisms and conditions that could be relevant for the bromination of benzothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives have been extensively studied. Vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with DFT calculations, have been used to analyze the vibrational frequencies, molecular geometry, and electronic properties of these compounds . The nonlinear optical (NLO) properties, quantum chemical descriptors, and hyperpolarizability calculations provide additional information on the electronic behavior of these molecules . Furthermore, the influence of halogen atoms on the geometry and vibrational modes of the benzene ring has been discussed, which is relevant for understanding the properties of 2-Bromo-4-chlorobenzothiazole .

Scientific Research Applications

Microwave-Enhanced Synthesis

The derivatives of 2-amino-4-phenylthiazole, including compounds like 2-amino-5-bromo-4-phenylthiazole, demonstrate a broad spectrum of biological activity. Microwave irradiation has been explored to synthesize these derivatives more efficiently, reducing the long reaction times typically required (Khrustalev, 2009).

Corrosion Inhibition

2-Amino-4-chlorobenzothiazole (ACBT) has been studied as an effective corrosion inhibitor for X65 steel in H2SO4 medium. The compound shows significant inhibition performance, with an efficiency close to 90% under certain conditions (Shujun Chen, 2020).

Antibacterial Applications

Schiff bases derived from benzothiazoles, including 2-amino-4-chlorobenzothiazole, have been synthesized and their Zn(II) chelates characterized. These compounds have demonstrated antibacterial properties against species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

Synthesis of Novel Compounds

The palladium-catalyzed borylation of 4-bromo-2-ketothiazoles, a class related to 2-bromo-4-chlorobenzothiazole, followed by a Suzuki cross-coupling reaction, has enabled the preparation of valuable 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles. These compounds are important subunits in thiopeptide antibiotics (Martin et al., 2009).

Synthesis of Extended Oxazoles

2-(Halomethyl)-4,5-diaryloxazoles, closely related to 2-bromo-4-chlorobenzothiazole, are used as scaffolds for creating various substituted oxazoles, which have potential applications in various fields, including medicinal chemistry (Patil & Luzzio, 2016).

Safety And Hazards

According to the safety data sheet, 2-Bromo-4-chlorobenzothiazole is classified as having acute oral toxicity (Category 4, H302), which means it is harmful if swallowed .

Future Directions

Benzothiazoles, including 2-Bromo-4-chlorobenzothiazole, have been the subject of numerous studies due to their significant biological activities and pharmaceutical value . Future research may focus on developing green chemistry methods for synthesizing benzothiazoles and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

2-bromo-4-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBFKJFWVAZRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189775
Record name 2-Bromo-4-chlorobenzothiazole
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Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-4-chlorobenzothiazole

CAS RN

3622-40-0
Record name 2-Bromo-4-chlorobenzothiazole
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Record name 2-Bromo-4-chlorobenzothiazole
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Record name 2-Bromo-4-chlorobenzothiazole
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Record name 2-bromo-4-chlorobenzothiazole
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Record name 2-Bromo-4-chlorobenzothiazole
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Synthesis routes and methods I

Procedure details

Slurry 2-amino-4-chlorobenzothiazole (0.255mol) in water (325 mL), heat to reflux and add 48% hydrobromic acid (130 mL). Maintain at reflux for 20 minutes, cool to 0° C. and add a solution of sodium nitrite (17.56g, 0.255mol) in water (90mL), maintaining a temperature of 0° C. Stir at 0° C. for 15 minutes and add by dropwise addition (while keeping cold) to a rapidly stirring mixture of copper (I) bromide (42.03g, 0.293mol) in 48% hydrobromic acid (86mL) and water (225mL). Stir at room temperature for 20 minutes and then heat on a steam bath for an additional 20 minutes. Allow to stand overnight, extract into methylene chloride and dry (MgSO4). Evaporate the solvent in vacuo and purify by chromatography to give 2-bromo-4-chlorobenzothiazole.
Quantity
0.255 mol
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
17.56 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
42.03 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

[(2-(4-Chlorobenzothiazotyl))carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester ##STR29## Slurry 2-amino-4-chlorobenzothiazole (0.255 mol) in water (325 mL), heat to reflux and add 48% hydrobromic acid (130 mL). Maintain at reflux for 20 minutes, cool to 0° C. and add a solution of sodium nitrite (17.56 g, 0.255 mol) in water (90 mL), maintaining a temperature of 0° C. Stir at 0° C. for 15 minutes and add by dropwise addition (while keeping cold) to a rapidly stirring mixture of copper (I) bromide (42.03 g, 0.293 mol) in 48% hydrobromic acid (86 mL) and water (225 mL). Stir at room temperature for 20 minutes and then heat on a steam bath for an additional 20 minutes. Allow to stand overnight, extract into methylene chloride and dry (MgSO4). Evaporate the solvent in vacuo and purify by chromatography to give 2-bromo-4-chlorobenzothiazole.
[Compound]
Name
[(2-(4-Chlorobenzothiazotyl))carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.255 mol
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
17.56 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
42.03 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC Elderfield, FW Short - The Journal of Organic Chemistry, 1953 - ACS Publications
… converted in good yield to 2-bromo-4-chlorobenzothiazole (XIV) by Craig’s procedure for the preparationof 2-bromopyridine (20). The yieldby this procedure is far better than those …
Number of citations: 31 pubs.acs.org
HD Cossey, J Judd, FF Stephens - Journal of the Chemical Society …, 1965 - pubs.rsc.org
Basic ethers of phenylbenzothiazoles in which the nuclei are joined in the 2-position by CH,, S, NH, 0, CH,* CH,, SCH,, CH,* S, NHCH,, CH,* NH, CH,* O, and CH: CH, or in which the …
Number of citations: 17 pubs.rsc.org
M Setoguchi, S Iimura, Y Sugimoto, Y Yoneda… - Bioorganic & medicinal …, 2012 - Elsevier
For the purpose of obtaining orally potent VLA-4 inhibitors, we have carried out structural modification of the (N′-phenylureido)phenyl group in compound 1, where the group was …
Number of citations: 11 www.sciencedirect.com

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